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molecular formula C12H17NO B3043159 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one CAS No. 75749-00-7

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one

Cat. No. B3043159
M. Wt: 191.27 g/mol
InChI Key: FYUWCKNIGYMKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04262000

Procedure details

154.2 g (0.814 mol) of 4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one were dissolved in 750 ml of tetrahydrofuran and the solution was stirred with about 20 g of Raney nickel. The solution was filtered, a further 20 g of Raney nickel were added and hydrogenation was carried out under the usual pressure and at room temperature until, according to the thin layer chromatogram, no further starting material was present. The Raney nickel was filtered off from the solution, the filtrate was concentrated and the residue was distilled. 119.8 g (78% of theory) Of 4,4-dimethyl-1-pyridin-3-yl-pentan-3-one of boiling point 123°-130° C./2.3 mm Hg were obtained. ##STR118##
Name
4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one
Quantity
154.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1>O1CCCC1.[Ni]>[CH3:1][C:2]([CH3:14])([CH3:13])[C:3](=[O:12])[CH2:4][CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one
Quantity
154.2 g
Type
reactant
Smiles
CC(C(C=CC=1C=NC=CC1)=O)(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
ADDITION
Type
ADDITION
Details
a further 20 g of Raney nickel were added
CUSTOM
Type
CUSTOM
Details
was carried out under the usual pressure and at room temperature
FILTRATION
Type
FILTRATION
Details
The Raney nickel was filtered off from the solution
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC(C(CCC=1C=NC=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 119.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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